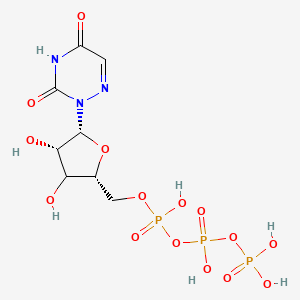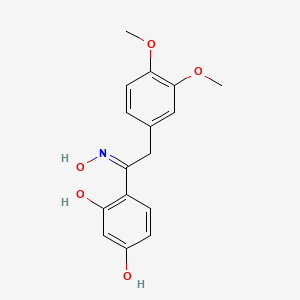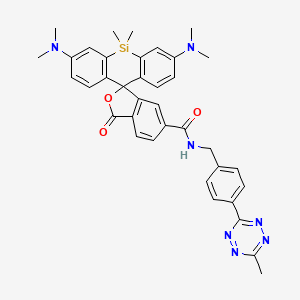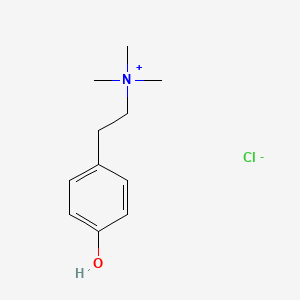
ddTTP|AS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dideoxythymidine-5’-triphosphate (ddTTP): is a synthetic analogue of thymidine triphosphate (TTP). It is characterized by the absence of hydroxyl groups at both the 2’ and 3’ positions on the ribose sugar, which distinguishes it from its natural counterpart . This modification makes ddTTP a crucial tool in molecular biology, particularly in DNA sequencing and polymerase chain reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ddTTP involves the selective removal of hydroxyl groups from thymidine triphosphate. This is typically achieved through a series of chemical reactions that include protection and deprotection steps to ensure the selective removal of the hydroxyl groups without affecting other functional groups .
Industrial Production Methods: Industrial production of ddTTP follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The production is often carried out in controlled environments to prevent contamination and degradation of the compound .
Chemical Reactions Analysis
Types of Reactions: ddTTP primarily undergoes chain-termination reactions during DNA synthesis. This is due to the absence of the 3’ hydroxyl group, which prevents the formation of phosphodiester bonds necessary for DNA chain elongation .
Common Reagents and Conditions: The incorporation of ddTTP into DNA strands is facilitated by DNA polymerases in the presence of other deoxynucleotides. The reaction conditions typically include a buffered solution with magnesium ions, which are essential for the activity of DNA polymerases .
Major Products: The major product of reactions involving ddTTP is a terminated DNA strand. This property is exploited in Sanger sequencing, where the incorporation of ddTTP results in the generation of DNA fragments of varying lengths, each terminating at a thymidine residue .
Scientific Research Applications
Chemistry: In chemistry, ddTTP is used as a chain-terminating inhibitor in DNA synthesis. This property is utilized in various biochemical assays and molecular biology techniques .
Biology: In biological research, ddTTP is employed in DNA sequencing methods, particularly the Sanger method. It is also used in studies involving DNA polymerase activity and fidelity .
Medicine: In medical research, ddTTP is used to study genetic mutations and polymorphisms. It is also used in diagnostic applications, including the detection of viral and bacterial pathogens through sequencing .
Industry: In the biotechnology industry, ddTTP is used in the production of sequencing kits and reagents. It is also employed in the development of new sequencing technologies and methodologies .
Mechanism of Action
The mechanism of action of ddTTP involves its incorporation into a growing DNA strand by DNA polymerase. Due to the absence of the 3’ hydroxyl group, the incorporation of ddTTP results in the termination of DNA synthesis. This property is exploited in DNA sequencing to generate DNA fragments of varying lengths, which can then be separated and analyzed to determine the DNA sequence .
Comparison with Similar Compounds
- 2’,3’-Dideoxyadenosine-5’-triphosphate (ddATP)
- 2’,3’-Dideoxycytidine-5’-triphosphate (ddCTP)
- 2’,3’-Dideoxyguanosine-5’-triphosphate (ddGTP)
Comparison: Like ddTTP, these compounds are also dideoxynucleotides and function as chain-terminating inhibitors of DNA polymerase. each of these compounds corresponds to a different nucleotide base (adenine, cytosine, guanine, and thymine, respectively). The unique feature of ddTTP is its specificity for thymidine residues, which makes it particularly useful in sequencing applications where precise termination at thymidine residues is required .
Properties
Molecular Formula |
C10H17N2O12P3S |
|---|---|
Molecular Weight |
482.24 g/mol |
IUPAC Name |
[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinothioyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O12P3S/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(22-8)5-21-27(20,28)24-26(18,19)23-25(15,16)17/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,28)(H,11,13,14)(H2,15,16,17)/t7-,8+,27?/m0/s1 |
InChI Key |
FAQQERCUPGTTIG-RZGVPLDQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=S)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=S)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



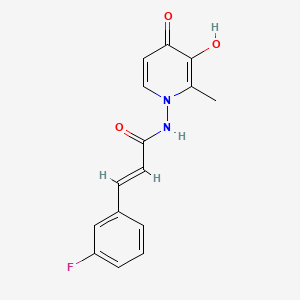

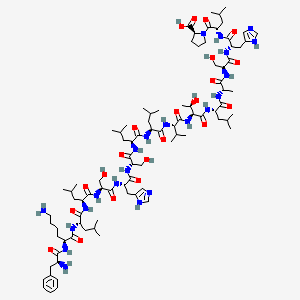
![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)
![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)
